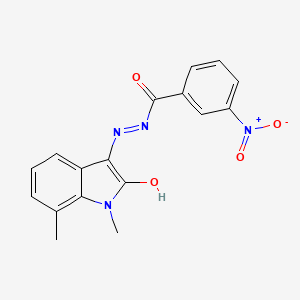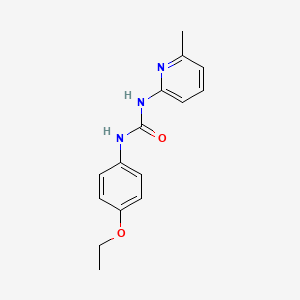
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide, also known as MDB or MDBCHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide exerts its effects through the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs). VGSCs are responsible for the initiation and propagation of action potentials in neurons, and their dysfunction has been implicated in various neurological disorders. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to selectively inhibit VGSCs, leading to a decrease in the excitability of neurons and a reduction in the frequency and amplitude of action potentials.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and anti-inflammatory properties. In animal models, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to reduce the severity and frequency of seizures, alleviate pain, and reduce anxiety-like behavior. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide offers several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and its relatively high cost may limit its use in certain experiments. Additionally, further studies are needed to fully understand the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide and its potential interactions with other drugs.
Future Directions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has shown great promise as a potential therapeutic agent for various neurological and inflammatory disorders. Future research should focus on elucidating the underlying mechanisms of its effects, optimizing its pharmacological properties, and developing new derivatives with improved efficacy and selectivity. Additionally, further studies are needed to assess the safety and tolerability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide in humans and to explore its potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to modulate the activity of ion channels, which play a critical role in the transmission of nerve impulses.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,1-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJMRZFZRUBDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)


![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)


![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)